molecular formula C4H9N3O3 B1666810 Albizziin CAS No. 1483-07-4

Albizziin

Cat. No. B1666810
CAS RN: 1483-07-4
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-REOHCLBHSA-N
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Description

Albizziin is a non-proteinogenic L-alpha-amino acid. It is a natural product found in Acacia paradoxa, Mariosousa millefolia, and other organisms .


Synthesis Analysis

Albizziin acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. It has been used to isolate mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . It is also a potential effector group in affinity chromatography .


Molecular Structure Analysis

The molecular formula of Albizziin is C4H9N3O3. Its molecular weight is 147.13 g/mol . The IUPAC name for Albizziin is (2S)-2-amino-3-(carbamoylamino)propanoic acid .


Physical And Chemical Properties Analysis

Albizziin has a molecular weight of 147.13 and a molecular formula of C4H9N3O3 .

Scientific Research Applications

Medicinal Properties and Pharmacology

Albizzia species, particularly Albizzia lebbeck, have been recognized for their medicinal properties in Unani medicine and have been corroborated by modern pharmacological research. A comprehensive review of literature from 1977 to 2017 on Albizzia lebbeck validates various pharmacological actions including anti-inflammatory, antidiarrheal, antihelminthic, anticonvulsant, nootropic, ulcer healing, and wound healing properties (Jahangir, 2018).

Sedative Properties

The flowers of Albizzia julibrissin have been used as sedatives in traditional medicine. Two flavonol glycosides isolated from these flowers, quercitrin and isoquercitrin, have shown sedative activity in mice, supporting their traditional use as sedative agents (Kang et al., 2000).

Plant Tissue Culture and Regeneration

Research on Albizzia julibrissin root explants in hormone-free MS medium revealed the influence of various carbohydrate sources on regeneration capacities. This study provided insights into the callogenic and caulogenic potentials of carbohydrates in Albizzia propagation (Maataoui et al., 1998).

Wound Healing Potential

The root extract of Albizzia lebbeck has shown significant wound healing activity in various wound models. This study scientifically validated the traditional use of Albizzia lebbeck roots in Ayurvedic medicine for curing wounds (Joshi et al., 2013).

Antidiabetic and Antioxidant Potential

A study on the methanol/dichloromethane extract of Albizzia Lebbeck Benth. stem bark (ALEx) in diabetic rats revealed significant antihyperglycemic, antihyperlipidemic, antioxidant, and organ protective actions (Ahmed et al., 2014).

Ethnopharmacology, Phytochemistry, and Toxicology

A comprehensive review of the genus Albizia encompassing ethnopharmacological relevance, phytochemistry, pharmacology, and toxicology provides a broad perspective on its traditional uses and scientific validations (He et al., 2020).

Anti-Inflammatory Activity

The aqueous and ethanolic extracts of Albizzia lebbeck leaves demonstrated significant anti-inflammatory activity in rat models, supporting its use in traditional Ayurvedic medicine for inflammatory ailments (Meshram et al., 2015).

Propagation and Plant Growth

Research on Albizzia julibrissin highlighted the impact of soil mixtures on plant growth characteristics, contributing to the understanding of its propagation and cultivation (Poșta & Hernea, 2011).

Phytochrome and Sucrose Requirement

A study on Albizzia leaflets demonstrated the role of phytochrome and sucrose in regulating their circadian leaflet movements, contributing to the understanding of plant physiology (Satter et al., 1976).

Phytochemical Constituents and Pharmacological Profile

Albizzia lebbeck has been reviewed for its phytochemical constituents and therapeutic uses, providing insights into its potential as a source for various pharmacological actions (Une et al., 2001).

Safety And Hazards

Albizziin is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The relevant papers retrieved discuss the use of Albizziin in isolating mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . Another paper discusses the molecular and genetic characterization of human cell lines resistant to L-asparaginase or Albizziin .

properties

IUPAC Name

(2S)-2-amino-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFIMLSHBLMKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318659
Record name Albizziin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albizziin

CAS RN

1483-07-4
Record name Albizziin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albizziin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albizziin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(-)2-amino-3-ureidopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALBIZZIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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